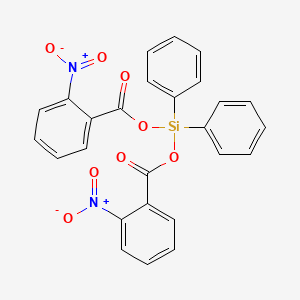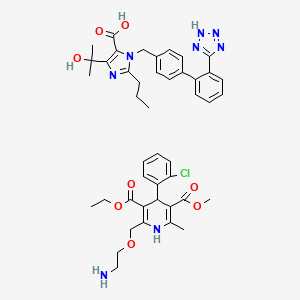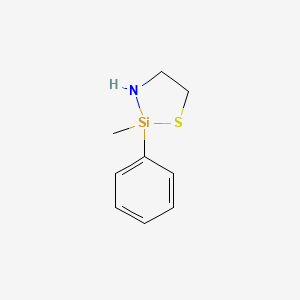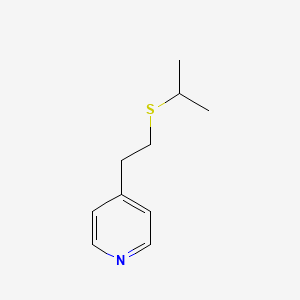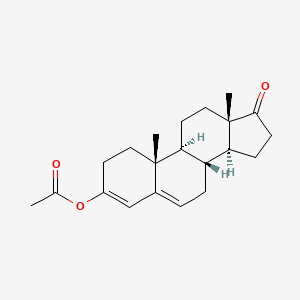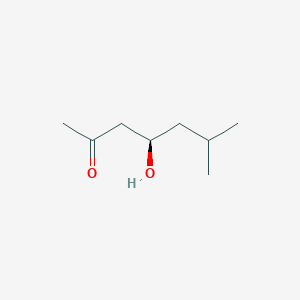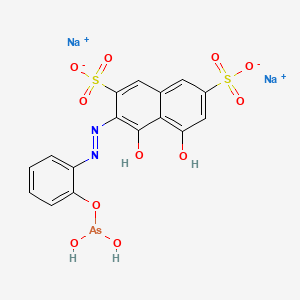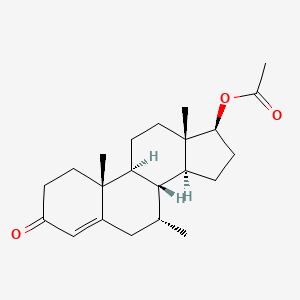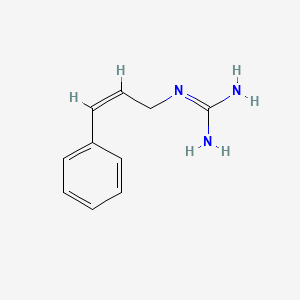
Cinnamylguanidine, (Z)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cinnamylguanidine, (Z)- is a chemical compound with the molecular formula C10H13N3 It is a derivative of guanidine, featuring a cinnamyl group attached to the guanidine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cinnamylguanidine, (Z)- can be synthesized through several methods. One common approach involves the guanylation of cinnamylamine with cyanamide in the presence of a catalyst such as scandium (III) triflate. This reaction typically occurs under mild conditions in an aqueous medium . Another method involves the catalytic guanylation reaction of amines with carbodiimides, which can be performed under various conditions depending on the desired product .
Industrial Production Methods
Industrial production of cinnamylguanidine, (Z)- often involves large-scale guanylation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The choice of catalyst and reaction medium can significantly impact the efficiency and cost-effectiveness of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Cinnamylguanidine, (Z)- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert cinnamylguanidine, (Z)- into its corresponding reduced forms.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cinnamylguanidine oxide, while reduction could produce cinnamylguanidine hydride.
Wissenschaftliche Forschungsanwendungen
Cinnamylguanidine, (Z)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in developing new drugs.
Industry: Cinnamylguanidine, (Z)- is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of cinnamylguanidine, (Z)- involves its interaction with specific molecular targets and pathways. For example, it may interact with enzymes or receptors in biological systems, leading to various biochemical effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Cinnamylguanidine, (Z)- can be compared with other similar compounds, such as:
Cinnamylguanidine, (E)-: The (E)-isomer has a different spatial arrangement, which can lead to different chemical and biological properties.
Cinnamylamine: This compound lacks the guanidine moiety, resulting in different reactivity and applications.
Guanidine derivatives: Other guanidine derivatives may have different substituents, leading to variations in their chemical and biological activities.
Cinnamylguanidine, (Z)- is unique due to its specific structure and the resulting properties, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
5924-65-2 |
|---|---|
Molekularformel |
C10H13N3 |
Molekulargewicht |
175.23 g/mol |
IUPAC-Name |
2-[(Z)-3-phenylprop-2-enyl]guanidine |
InChI |
InChI=1S/C10H13N3/c11-10(12)13-8-4-7-9-5-2-1-3-6-9/h1-7H,8H2,(H4,11,12,13)/b7-4- |
InChI-Schlüssel |
PVTRCZCFBBXXQG-DAXSKMNVSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C\CN=C(N)N |
Kanonische SMILES |
C1=CC=C(C=C1)C=CCN=C(N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


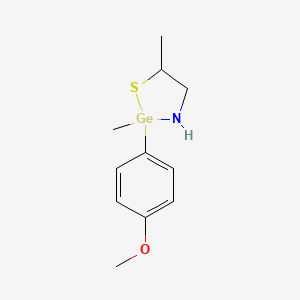
![1-methyl-3-N-[(Z)-4-[4-(piperidin-1-ylmethyl)pyridin-2-yl]oxybut-2-enyl]-1,2,4-triazole-3,5-diamine](/img/structure/B12704621.png)
